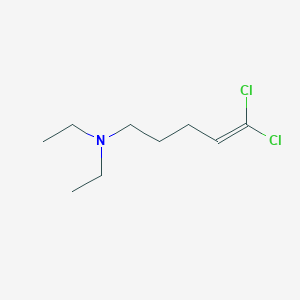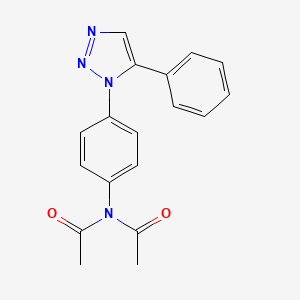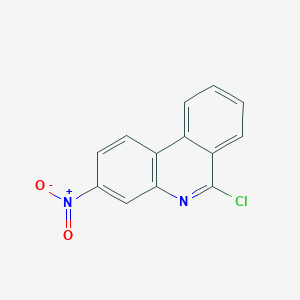![molecular formula C10H16FNOSi B14396937 1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile CAS No. 89448-43-1](/img/structure/B14396937.png)
1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are known for their unique three-dimensional structures and have gained prominence in synthetic and medicinal chemistry due to their potential as bioisosteres for benzene rings . The incorporation of such structures into drug molecules can enhance pharmacokinetics, solubility, and metabolic stability .
Preparation Methods
The synthesis of 1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile typically involves a formal cycloaddition reaction. One common method is the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction allows for the efficient construction of the bicyclo[2.1.1]hexane skeleton with high functional group tolerance . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . These methods are modular and can be readily derivatized to explore new chemical spaces .
Chemical Reactions Analysis
1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids, photochemical catalysts, and silyl enol ethers . The major products formed from these reactions are typically functionalized bicyclo[2.1.1]hexanes with distinct substitution patterns . For example, the photocatalytic cycloaddition reaction provides access to polysubstituted bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, bicyclo[2.1.1]hexanes are used as bioisosteres for benzene rings, which can enhance the pharmacokinetics and metabolic stability of drug candidates . Additionally, these compounds are used in the development of new bio-active compounds and fungicides . The unique three-dimensional structure of bicyclo[2.1.1]hexanes allows for the preservation of desired interactions with biomacromolecules while enhancing solubility and stability .
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile involves its interaction with molecular targets and pathways in the body. The constrained geometry and precisely oriented pendant substituents of the bicyclo[2.1.1]hexane scaffold allow it to effectively emulate the topological characteristics of substituted benzenes . This enables the compound to preserve desired interactions with biomacromolecules, enhancing its pharmacological properties .
Comparison with Similar Compounds
1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile is unique compared to other similar compounds due to its specific substitution pattern and three-dimensional structure. Similar compounds include other bicyclo[2.1.1]hexanes, such as 1,2-disubstituted bicyclo[2.1.1]hexanes and polysubstituted bicyclo[2.1.1]hexanes . These compounds also serve as bioisosteres for benzene rings and have similar applications in medicinal chemistry .
Properties
CAS No. |
89448-43-1 |
|---|---|
Molecular Formula |
C10H16FNOSi |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-fluoro-2-trimethylsilyloxybicyclo[2.1.1]hexane-2-carbonitrile |
InChI |
InChI=1S/C10H16FNOSi/c1-14(2,3)13-10(7-12)6-8-4-9(10,11)5-8/h8H,4-6H2,1-3H3 |
InChI Key |
PEMCMTLCAWAFGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CC2CC1(C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)

![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)


![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)


![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)

